molecular formula C8H5Cl2F3O B12092291 4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol

4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol

Cat. No.: B12092291
M. Wt: 245.02 g/mol
InChI Key: DBHFXVUVIUYEGQ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C8H5Cl2F3O. It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a benzyl alcohol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates, which has been described in recent advances in trifluoromethylation techniques . The reaction conditions often involve the use of radical initiators and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by reduction and chlorination steps. The choice of reagents and catalysts, as well as reaction conditions, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted benzaldehydes, benzoic acids, and various substituted benzyl alcohol derivatives .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The chlorine atoms contribute to the compound’s reactivity and ability to form stable intermediates in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol is unique due to the combination of trifluoromethyl and dichloro substituents on the benzyl alcohol framework. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C8H5Cl2F3O

Molecular Weight

245.02 g/mol

IUPAC Name

[4,5-dichloro-2-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H5Cl2F3O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2,14H,3H2

InChI Key

DBHFXVUVIUYEGQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)CO

Origin of Product

United States

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